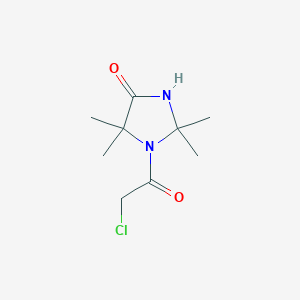
1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one is a chemical compound known for its unique structure and properties. It belongs to the class of imidazolidinones, which are five-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a chloroacetyl group attached to the imidazolidinone ring, along with four methyl groups, making it highly substituted and sterically hindered.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one typically involves the reaction of 2,2,5,5-tetramethylimidazolidin-4-one with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reactivity of chloroacetyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance yield and purity. The use of automated systems for the addition of reagents and temperature control can further optimize the production process.
化学反应分析
Types of Reactions: 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloroacetyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
科学研究应用
1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive chloroacetyl group.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one involves its ability to react with nucleophiles. The chloroacetyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in the modification of enzymes or other proteins, potentially inhibiting their activity or altering their function.
相似化合物的比较
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: Another chloroacetyl-containing compound used in the synthesis of pharmaceuticals.
2-Chloroacetyl chloride: A simpler compound used as a reagent in organic synthesis.
1-(2-Chloroacetyl)-2,2,5,5-tetramethylpyrrolidine: A structurally similar compound with a pyrrolidine ring instead of an imidazolidinone ring.
Uniqueness: 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one is unique due to its highly substituted imidazolidinone ring, which provides steric hindrance and influences its reactivity. The presence of four methyl groups makes it distinct from other chloroacetyl compounds, affecting its solubility, stability, and overall chemical behavior.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H15ClN2O2 |
|---|---|
分子量 |
218.68 g/mol |
IUPAC 名称 |
1-(2-chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one |
InChI |
InChI=1S/C9H15ClN2O2/c1-8(2)7(14)11-9(3,4)12(8)6(13)5-10/h5H2,1-4H3,(H,11,14) |
InChI 键 |
BXEZJTNAIGBUSU-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)NC(N1C(=O)CCl)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


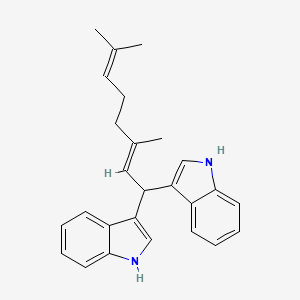
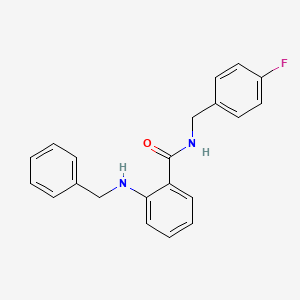
![(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13096983.png)

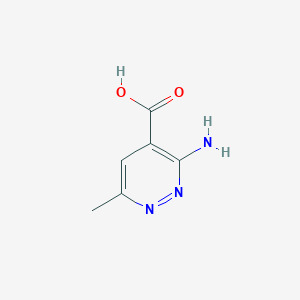

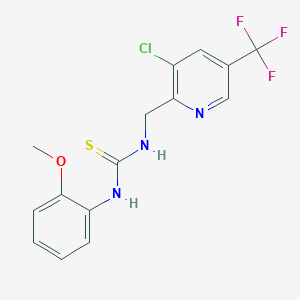
![4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13097019.png)
![2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097024.png)
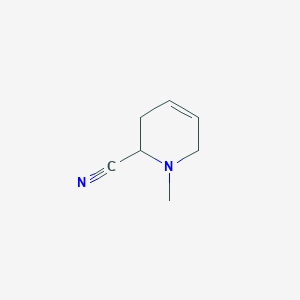
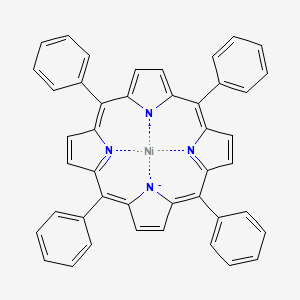
![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13097052.png)
![Imidazo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B13097072.png)
![4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097077.png)
